molecular formula C6H9ClF2N2 B580042 5,5-Difluoropiperidine-3-carbonitrilehydrochloride CAS No. 1374657-32-5

5,5-Difluoropiperidine-3-carbonitrilehydrochloride

Cat. No.: B580042
CAS No.: 1374657-32-5
M. Wt: 182.599
InChI Key: UNKHJXILXBZUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5,5-Difluoropiperidine-3-carbonitrilehydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 5,5-Difluoropiperidine-3-carbonitrilehydrochloride may pose certain hazards. The compound has been assigned the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoropiperidine-3-carbonitrilehydrochloride involves several steps. One common method starts with the preparation of 5,5-difluoropiperidine, which is then converted to the carbonitrile derivative. The reaction conditions typically involve the use of solvents such as sulfolane and dimethyl sulfoxide, with cesium fluoride and potassium fluoride as fluorinating agents . The reaction temperature is controlled at 145°C for 17 hours, followed by heating up to 190°C for an additional 19 hours .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with the product content reaching up to 99.8% . The steps are designed to be simple and practical, making the method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoropiperidine-3-carbonitrilehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and substituted piperidines .

Mechanism of Action

The mechanism of action of 5,5-Difluoropiperidine-3-carbonitrilehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,5-Difluoropiperidine-3-carbonitrilehydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective .

Properties

IUPAC Name

5,5-difluoropiperidine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2.ClH/c7-6(8)1-5(2-9)3-10-4-6;/h5,10H,1,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKHJXILXBZUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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